

Application Notes: Standard Protocol for Iodometric Titration Using Thiosulfate

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Compound of Interest

Compound Name: Thiosulfite

Cat. No.: B1241960

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodometric titration is a highly versatile and accurate method of quantitative analysis used to determine the concentration of oxidizing agents. It is an indirect titration method where an excess of iodide ions is added to a solution containing an oxidizing analyte. The oxidizing agent oxidizes the iodide (I^-) to iodine (I_2). The amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate ($Na_2S_2O_3$).^{[1][2]} The endpoint of the titration is typically detected by the disappearance of a deep blue color, which is formed by the reaction of iodine with a starch indicator.^{[1][3]} This protocol provides a detailed methodology for the preparation of reagents, standardization of the sodium thiosulfate titrant, and the subsequent analytical procedure.

Principle

The core of iodometric titration is a two-step redox process:

- Liberation of Iodine: The oxidizing analyte reacts with an excess of potassium iodide (KI) in an acidic medium to produce an equivalent amount of molecular iodine (I_2).
 - General Reaction: $\text{Oxidizing Agent} + 2I^- \rightarrow \text{Reduced Agent} + I_2$

- Titration of Iodine: The liberated iodine is then titrated with a standard sodium thiosulfate solution. The thiosulfate ion ($\text{S}_2\text{O}_3^{2-}$) is oxidized to the tetrathionate ion ($\text{S}_4\text{O}_6^{2-}$), while iodine is reduced back to iodide ions.[\[4\]](#)



The endpoint is signaled when all the iodine has been consumed. Starch is used as an indicator, forming a blue starch-iodine complex, which disappears at the endpoint.[\[1\]](#)

Reagent Preparation

Accurate preparation of reagents is critical for reliable results. All reagents should be of analytical grade.

Reagent	Component	Quantity (for 1 L)	Preparation Notes
0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)	Sodium Thiosulfate Pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)	~25 g[5]	Dissolve in 1 L of freshly boiled and cooled distilled water. [6]
Sodium Carbonate (Na_2CO_3), Anhydrous	~0.2 g[5][7]	Add as a stabilizer to prevent decomposition. Allow the solution to stand for at least one hour before standardization.[5]	
Starch Indicator (1% w/v)	Soluble Starch	1 g	Make a smooth paste with a few mL of cold distilled water.[8] Pour the paste into 100 mL of boiling distilled water while stirring.[8] [9] Boil for 1 minute and cool. Should be prepared fresh daily. [8]
Primary Standard (0.02 M $\text{K}_2\text{Cr}_2\text{O}_7$)	Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), dried at 120°C	~0.21 g (weighed accurately)	Dissolve the precisely weighed amount in 100 mL of distilled water in a volumetric flask.[5]
Potassium Iodide (KI)	Potassium Iodide	Used as solid	Should be stored in a cool, dark place. A yellow tint indicates some oxidation to iodine.[4]
Acid Solution	Hydrochloric Acid (HCl) or Sulfuric Acid	Varies by protocol	Used to create the necessary acidic

(H₂SO₄)

environment for the
initial reaction.[4][5]

Experimental Protocols

4.1 Standardization of 0.1 M Sodium Thiosulfate Solution

Since sodium thiosulfate is not a primary standard, its exact concentration must be determined by titrating it against a primary standard like potassium dichromate (K₂Cr₂O₇).[3][5]

Methodology:

- Accurately weigh about 0.21 g of previously dried potassium dichromate into a 500 mL glass-stoppered conical flask.[5]
- Dissolve the K₂Cr₂O₇ in 100 mL of distilled water.[5]
- Carefully add 3 g of solid potassium iodide (KI) and 5 mL of concentrated hydrochloric acid (HCl).[5][7]
- Gently stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for exactly 10 minutes. This allows for the complete liberation of iodine.[5][7]
- Rinse the stopper and the inner walls of the flask with distilled water.
- Begin titrating the liberated iodine with the prepared sodium thiosulfate solution from a burette. Swirl the flask constantly.[5]
- Continue the titration until the initial dark reddish-brown solution turns to a yellowish-green or pale straw color.[4][5]
- Add 2-3 mL of the 1% starch indicator solution. The solution will turn a deep blue color.[4][5]
- Continue the titration dropwise, with constant swirling, until the blue color is completely discharged, leaving a clear or pale green solution (due to Cr³⁺ ions).[5]
- Record the final volume of the sodium thiosulfate solution used.

- Perform a blank determination by following the same steps but omitting the potassium dichromate.
- Calculate the molarity of the sodium thiosulfate solution.

Standardization Data and Calculation

Parameter	Symbol	Example Value
Weight of $K_2Cr_2O_7$	W	0.2105 g
Volume of $Na_2S_2O_3$ (Titration)	V_sample	42.90 mL
Volume of $Na_2S_2O_3$ (Blank)	V_blank	0.05 mL
Net Volume of $Na_2S_2O_3$	V_net	42.85 mL

Calculation Formula: Molarity of $Na_2S_2O_3$ (M) = (Weight of $K_2Cr_2O_7$ in g \times 1000) / (49.03 \times Net Volume of $Na_2S_2O_3$ in mL)[5]

Note: The equivalent weight of $K_2Cr_2O_7$ in this reaction is its molar mass (294.18 g/mol) divided by 6, which is 49.03.

4.2 Protocol for Analyte Determination

Once the sodium thiosulfate solution is standardized, it can be used to determine the concentration of an unknown oxidizing agent (e.g., H_2O_2 , Cu^{2+} , Cl_2).

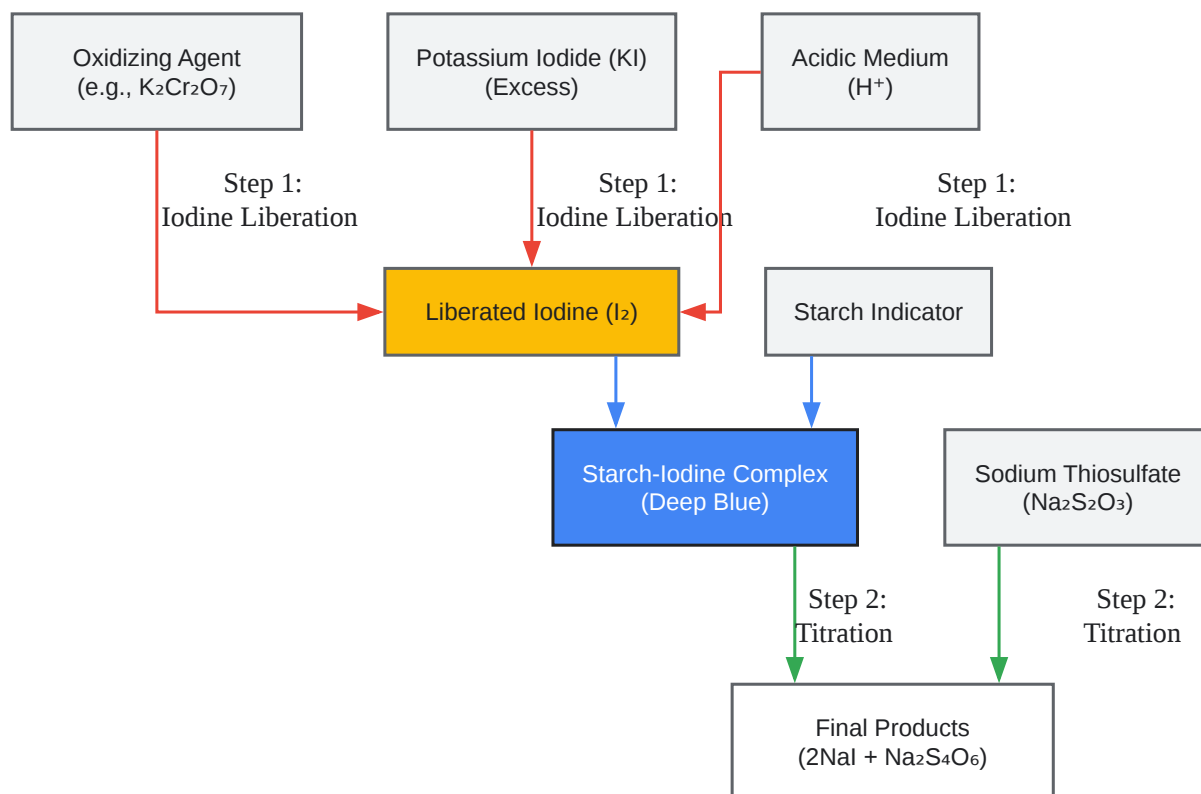
Methodology:

- Prepare a solution of the analyte in a 250 mL conical flask.
- Add an excess of potassium iodide (e.g., 1-2 g) and acidify the solution (e.g., with H_2SO_4 or HCl) as required by the specific method for the analyte.[4][10]
- Allow the reaction to proceed, often in the dark, to ensure complete liberation of iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.[4]

- Add ~2 mL of starch indicator, which will turn the solution blue.[4]
- Continue the titration until the blue color disappears, marking the endpoint.
- Record the volume of titrant used and calculate the concentration of the analyte based on the stoichiometry of the reaction.

Visualized Workflows and Pathways

5.1 Chemical Reaction Pathway



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Caption: Chemical pathway of the two-step iodometric titration process.

5.2 Experimental Workflow

Caption: Step-by-step workflow for performing an iodometric titration.

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